2-Chloro-6-nitroquinazolin-4(1H)-one 2-Chloro-6-nitroquinazolin-4(1H)-one
Brand Name: Vulcanchem
CAS No.: 80195-33-1
VCID: VC3043507
InChI: InChI=1S/C8H4ClN3O3/c9-8-10-6-2-1-4(12(14)15)3-5(6)7(13)11-8/h1-3H,(H,10,11,13)
SMILES: C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NC(=N2)Cl
Molecular Formula: C8H4ClN3O3
Molecular Weight: 225.59 g/mol

2-Chloro-6-nitroquinazolin-4(1H)-one

CAS No.: 80195-33-1

Cat. No.: VC3043507

Molecular Formula: C8H4ClN3O3

Molecular Weight: 225.59 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-6-nitroquinazolin-4(1H)-one - 80195-33-1

Specification

CAS No. 80195-33-1
Molecular Formula C8H4ClN3O3
Molecular Weight 225.59 g/mol
IUPAC Name 2-chloro-6-nitro-3H-quinazolin-4-one
Standard InChI InChI=1S/C8H4ClN3O3/c9-8-10-6-2-1-4(12(14)15)3-5(6)7(13)11-8/h1-3H,(H,10,11,13)
Standard InChI Key MLJRXYMXBVELPQ-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NC(=N2)Cl
Canonical SMILES C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NC(=N2)Cl

Introduction

Physical and Chemical Properties

Structural Characteristics

2-Chloro-6-nitroquinazolin-4(1H)-one features several key structural elements that define its chemical identity:

  • A quinazoline core structure (bicyclic heterocycle) consisting of a benzene ring fused to a pyrimidine ring

  • A chlorine atom at position 2 of the pyrimidine ring, which serves as an excellent leaving group for nucleophilic substitution reactions

  • A nitro group (-NO₂) at position 6 of the benzene ring, which is strongly electron-withdrawing and influences the electronic distribution throughout the molecule

  • A carbonyl group (C=O) at position 4, part of the amide functionality that contributes to the compound's hydrogen bonding capabilities

The unique arrangement of these functional groups creates a molecule with distinct reactivity patterns and physicochemical properties. The aromatic character of the system, combined with the electronic effects of the substituents, influences both its chemical behavior and potential biological activities.

Physicochemical Properties

Table 1: Physicochemical Properties of 2-Chloro-6-nitroquinazolin-4(1H)-one

PropertyValue
Molecular FormulaC₈H₄ClN₃O₃
Molecular Weight225.59 g/mol
Physical StateSolid
Boiling Point315.1 ± 0.0 °C at 760 mmHg
Density1.7 ± 0.0 g/cm³
Canonical SMILESC1=CC2=C(C=C1N+[O-])C(=O)NC(=N2)Cl
InChIInChI=1S/C8H4ClN3O3/c9-8-10-6-2-1-4(12(14)15)3-5(6)7(13)11-8/h1-3H,(H,10,11,13)
InChI KeyMLJRXYMXBVELPQ-UHFFFAOYSA-N

These physicochemical properties have been documented in chemical databases and research literature, providing essential information for researchers working with this compound . The relatively high boiling point reflects the strong intermolecular forces, including hydrogen bonding and dipole-dipole interactions, characteristic of this class of compounds.

Comparative Analysis with Structural Analogs

Understanding 2-Chloro-6-nitroquinazolin-4(1H)-one in the context of its structural analogs provides valuable insights into structure-property relationships. Several related compounds differ in the position or nature of substituents on the quinazolinone scaffold.

Table 2: Comparison of 2-Chloro-6-nitroquinazolin-4(1H)-one with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Differences
2-Chloro-6-nitroquinazolin-4(1H)-one80195-33-1C₈H₄ClN₃O₃225.59Reference compound
2-Chloro-7-nitroquinazolin-4(1H)-one129112-64-7C₈H₄ClN₃O₃225.59Nitro group at position 7 instead of 6
7-Chloro-6-nitro-4(1H)-quinazolinone53449-14-2C₈H₄ClN₃O₃225.59Chloro at position 7, nitro at position 6

The positional isomers shown in this table share the same molecular formula and weight but differ in the arrangement of substituents . These differences significantly affect electronic distribution, reactivity patterns, and potentially biological activities. For example, 2-Chloro-7-nitroquinazolin-4(1H)-one has its nitro group at position 7, which may result in different electronic effects on the reactivity of the chlorine at position 2 compared to the 6-nitro analog .

Synthesis and Preparation Methods

Synthetic Routes

Chemical Reactivity and Transformations

Nucleophilic Substitution Reactions

One of the most significant aspects of 2-Chloro-6-nitroquinazolin-4(1H)-one's chemical behavior is its susceptibility to nucleophilic substitution reactions, particularly at the C-2 position. The chlorine atom serves as an excellent leaving group, and this reactivity is enhanced by the electron-withdrawing effect of the nitro group at position 6, which increases the electrophilicity of the pyrimidine ring.

Common nucleophiles that can participate in such reactions include:

  • Amines: Primary and secondary amines readily react to form 2-amino-substituted derivatives

  • Alcohols and alkoxides: These form 2-alkoxy derivatives under appropriate conditions

  • Thiols: Reaction with thiols leads to 2-thio-substituted compounds

  • Hydrazines: These form 2-hydrazino derivatives with potential for further transformations

These substitution reactions typically proceed under mild to moderate conditions, often requiring heating in polar solvents such as DMF, DMSO, or alcohols, sometimes with the addition of a base to neutralize the hydrogen chloride formed.

Reduction of the Nitro Group

The nitro group at position 6 can undergo reduction to form the corresponding amine, which serves as a versatile handle for further functionalization. Common reduction methods include:

  • Catalytic hydrogenation: Using hydrogen with catalysts such as palladium on carbon (Pd/C)

  • Chemical reduction: Using reducing agents such as iron or zinc in acidic media, or sodium dithionite

  • Transfer hydrogenation: Using hydrogen donors such as ammonium formate with appropriate catalysts

The resulting 6-amino-2-chloroquinazolin-4(1H)-one can serve as an intermediate for the preparation of various derivatives through diazotization, coupling reactions, or acylation of the amino group.

N-Functionalization

The NH group in the quinazolinone structure can undergo various functionalization reactions:

  • N-alkylation: Reaction with alkyl halides in the presence of a base to form N-alkylated derivatives

  • N-acylation: Reaction with acyl chlorides or anhydrides to form N-acylated products

  • N-arylation: Through copper or palladium-catalyzed coupling reactions

These transformations provide access to a diverse array of derivatives with potentially modified biological activities and physicochemical properties.

Applications in Research and Development

Role in Medicinal Chemistry

Quinazolinone derivatives, including compounds structurally related to 2-Chloro-6-nitroquinazolin-4(1H)-one, have demonstrated significant potential in various therapeutic areas. While specific research findings on 2-Chloro-6-nitroquinazolin-4(1H)-one itself may be limited in the provided search results, the general class of compounds has shown activity in several important biological contexts:

  • Antimicrobial agents: Many quinazolinones exhibit antibacterial, antifungal, and antiparasitic activities

  • Anticancer compounds: Certain quinazolinone derivatives function as kinase inhibitors and have shown promising anticancer properties

  • Anti-inflammatory agents: Several compounds in this class demonstrate anti-inflammatory effects

  • Central nervous system (CNS) active agents: Some quinazolinones have shown activity in neurological models

The search results indicate that related compounds have been evaluated for their inhibitory activity against poly(I:C)-induced CIG5 and IL-6 expression, suggesting potential applications in inflammatory conditions .

Analytical Characterization Methods

Spectroscopic Identification

The identification and characterization of 2-Chloro-6-nitroquinazolin-4(1H)-one typically involve a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR would show aromatic proton signals in the range of δ 7.5-8.5 ppm, with coupling patterns reflecting the substitution pattern of the benzene ring. The NH proton would typically appear as a broad signal at approximately δ 11-12 ppm.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would include the C=O stretching (approximately 1670-1690 cm⁻¹), N-H stretching (approximately 3200-3400 cm⁻¹), C=N stretching (approximately 1610-1640 cm⁻¹), and the symmetric and asymmetric stretching vibrations of the nitro group (approximately 1350-1530 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak would be observed at m/z 225/227 (reflecting the natural isotope distribution of chlorine), with fragmentation patterns typically involving the loss of NO, NO₂, and Cl.

  • UV-Visible Spectroscopy: Quinazolinone derivatives typically show strong absorption bands in the UV region due to π→π* and n→π* transitions.

Structure-Activity Relationships

Electronic and Steric Effects

The position and nature of substituents on the quinazolinone scaffold significantly affect the electronic distribution and, consequently, the chemical reactivity and biological activity of these compounds. For 2-Chloro-6-nitroquinazolin-4(1H)-one, several key structure-activity relationships can be identified:

  • The nitro group at position 6 is strongly electron-withdrawing, affecting the electron density throughout the ring system and enhancing the reactivity of the C-2 position toward nucleophilic attack.

  • The chlorine substituent at position 2 serves as a good leaving group, facilitating nucleophilic substitution reactions that can introduce diverse functional groups.

  • The positioning of these substituents relative to each other influences their electronic interplay—a nitro group at position 6 may have different effects on reactivity compared to one at position 7, as seen in the comparison with 2-Chloro-7-nitroquinazolin-4(1H)-one .

  • The amide functionality (NH-C=O) at positions 3 and 4 contributes to hydrogen bonding capabilities, potentially affecting both physical properties (solubility, melting point) and biological interactions.

Comparison with Chromone Derivatives

The search results indicate that chromone derivatives have been compared with quinazolin-4-one scaffolds in terms of biological activity. Compound 39, featuring a chromone core, exhibited significantly improved inhibition of poly(I:C)-induced CIG5 and IL-6 expression compared to compound 3, suggesting that the chromone core appears to be superior to the quinazolin-4-one scaffold in some biological contexts .

This comparative data highlights the importance of core scaffold selection in the design of biologically active compounds and suggests that while quinazolinone derivatives like 2-Chloro-6-nitroquinazolin-4(1H)-one have significant potential, alternative heterocyclic systems may offer advantages for specific applications.

Future Research Directions

Synthetic Methodology Development

Future research on 2-Chloro-6-nitroquinazolin-4(1H)-one could focus on developing improved synthetic methodologies:

These methodological advancements would contribute to more efficient and sustainable production of 2-Chloro-6-nitroquinazolin-4(1H)-one and related compounds for research and potential applications.

Expanded Application Exploration

The versatile reactivity of 2-Chloro-6-nitroquinazolin-4(1H)-one opens numerous possibilities for application-oriented research:

  • Systematic structure-activity relationship studies: Preparing libraries of derivatives to identify optimal substitution patterns for specific biological activities

  • Development of functionalized materials: Exploring applications beyond medicinal chemistry, such as in materials science (fluorescent probes, chemosensors)

  • Exploration of novel transformations: Investigating previously unexplored reaction pathways that might lead to structurally unique derivatives

  • Biological screening against new targets: Evaluating the compound and its derivatives against emerging biological targets of therapeutic interest

This expansion of applications would maximize the utility of 2-Chloro-6-nitroquinazolin-4(1H)-one as a valuable chemical entity in both basic and applied research contexts.

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